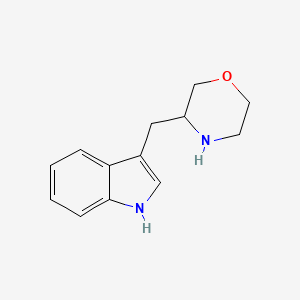

3-(Morpholin-3-ylmethyl)-1h-indole

Vue d'ensemble

Description

3-(Morpholin-3-ylmethyl)-1H-indole is a compound that features a morpholine ring attached to an indole core The indole structure is a common motif in many natural products and pharmaceuticals, while the morpholine ring is known for its presence in various biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-3-ylmethyl)-1H-indole typically involves the coupling of an indole derivative with a morpholine derivative. One common method is the use of a Friedel-Crafts alkylation reaction, where the indole is alkylated with a morpholine-containing reagent under acidic conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki or Heck reactions, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Morpholin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

KvChannel Inhibition

One of the prominent applications of 3-(morpholin-3-ylmethyl)-1H-indole derivatives is their role as Kv1.5 channel inhibitors. Research indicates that compounds synthesized with this structure exhibit significant inhibitory activity against the Kv1.5 channel, which is crucial for cardiac function. For instance, specific derivatives demonstrated inhibition rates of 70.8% and 57.5% at concentrations of 100 μM, showcasing their potential as lead compounds for developing anti-atrial fibrillation (AF) and antihypertensive drugs .

| Compound | Inhibition Rate (%) | Vasodilation Rate (%) |

|---|---|---|

| T16 | 70.8 | >90 |

| T5 | 57.5 | N/A |

| T4 | N/A | >90 |

These findings suggest that derivatives of this compound could be valuable in creating new therapeutic agents targeting cardiac arrhythmias.

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Studies have shown that certain derivatives possess low minimum inhibitory concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents. For example, one derivative exhibited an MIC of 0.98 μg/mL against MRSA, highlighting its effectiveness in combating resistant bacterial strains .

Antiproliferative Effects

Research into the antiproliferative effects of this compound derivatives has revealed promising results against various cancer cell lines. Compounds were evaluated for their cytotoxicity and showed significant activity against rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblasts . This suggests that these compounds may have potential as anticancer agents.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 3c | A549 | N/A |

| 3k | MCF7 | N/A |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound derivatives has been a focal point in understanding how modifications to the indole and morpholine components affect biological activity. Variations in substituents on the indole ring or the morpholine nitrogen can lead to enhanced selectivity and potency against specific biological targets, such as Kv channels or bacterial enzymes .

Mécanisme D'action

The mechanism of action of 3-(Morpholin-3-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-3-ylmethyl)-1H-indole: Similar structure but with a piperidine ring instead of a morpholine ring.

3-(Pyrrolidin-3-ylmethyl)-1H-indole: Contains a pyrrolidine ring instead of a morpholine ring.

3-(Morpholin-4-ylmethyl)-1H-indole: Similar structure but with the morpholine ring attached at a different position.

Uniqueness

3-(Morpholin-3-ylmethyl)-1H-indole is unique due to the presence of both the indole and morpholine rings, which can confer distinct chemical and biological properties. The combination of these two moieties can result in unique interactions with biological targets and potentially lead to novel therapeutic applications.

Activité Biologique

3-(Morpholin-3-ylmethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound consists of an indole moiety linked to a morpholine ring, which is known to enhance solubility and bioavailability. The molecular formula is with a molecular weight of approximately 220.28 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with morpholine under specific conditions. Various methods have been reported, including:

- Condensation Reactions : Indoles are reacted with morpholine derivatives in the presence of catalysts.

- Cyclization Techniques : Utilizing cyclization reactions to form the indole structure from simpler precursors.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 10 | |

| MDA-MB-231 (Breast cancer) | 15 | |

| HeLa (Cervical cancer) | 12 |

These results indicate that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

These findings suggest potential applications in treating infections caused by resistant strains.

The mechanism of action for this compound involves interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may modulate receptors associated with cell signaling pathways critical for tumor growth.

Study on Anticancer Effects

A notable study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The MIC was determined to be as low as 5 µg/mL, indicating potent activity. This suggests that this compound could be developed into an effective treatment option for infections caused by resistant bacteria .

Propriétés

IUPAC Name |

3-(1H-indol-3-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIPTLFNWMGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659688 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913718-45-3 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.